molecular formula C16H18N3NaO5S B12443044 sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B12443044
M. Wt: 387.4 g/mol
InChI Key: BYHDFCISJXIVBV-GJUCOGTPSA-M
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Description

Sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, commonly known as amoxicillin sodium, is a semi-synthetic β-lactam antibiotic derived from the penicillin core structure. Its molecular formula is C₁₆H₁₈N₃NaO₅S, with a molecular weight of 365.4 g/mol . The compound features a β-lactam ring fused to a bicyclic system (4-thia-1-azabicyclo[3.2.0]heptane), which is critical for its antibacterial activity. The side chain at the 6-position consists of a 2-amino-2-(4-hydroxyphenyl)acetyl group, enhancing its stability against gastric acid and oral bioavailability compared to earlier penicillins . Amoxicillin sodium is highly soluble in water, making it suitable for intravenous or intramuscular administration . It is effective against Gram-positive and Gram-negative bacteria, including Streptococcus, Enterococcus, Haemophilus influenzae, and Escherichia coli .

Properties

Molecular Formula

C16H18N3NaO5S

Molecular Weight

387.4 g/mol

IUPAC Name

sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C16H19N3O5S.Na/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);/q;+1/p-1/t9?,10-,11+,14-;/m1./s1

InChI Key

BYHDFCISJXIVBV-GJUCOGTPSA-M

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)[O-])C.[Na+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)[O-])C.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the thiazolidine ring: This is achieved by reacting a suitable thiol with a beta-lactam precursor under controlled conditions.

    Introduction of the amino group: This step involves the use of amination reactions, often employing reagents such as ammonia or amines.

    Attachment of the hydroxyphenyl group: This is typically done through acylation reactions, using reagents like acyl chlorides or anhydrides.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

    Batch or continuous flow reactors: These are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification techniques: Methods such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can:

    Inhibit enzymes: By binding to the active site of enzymes, it can inhibit their activity.

    Interact with receptors: By binding to cell surface receptors, it can modulate cellular signaling pathways.

    Disrupt cellular processes: By interfering with key cellular processes, it can exert its biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Amoxicillin Sodium with Analogous β-Lactams

Compound Name (CAS RN) Molecular Formula Key Substituents Antimicrobial Spectrum β-Lactamase Resistance Pharmacokinetic Notes
Amoxicillin Sodium (34642-77-8) C₁₆H₁₈N₃NaO₅S 2-amino-2-(4-hydroxyphenyl)acetyl Broad-spectrum: Gram-positive and Gram-negative (e.g., H. influenzae) Low High oral bioavailability; water-soluble sodium salt for parenteral use
Ampicillin Sodium (69-52-3) C₁₆H₁₈N₃NaO₄S 2-amino-2-phenylacetyl Similar to amoxicillin but less active against H. influenzae Low Lower oral absorption than amoxicillin; requires higher dosing
Benzylpenicillin (Penicillin G) Sodium (69-57-8) C₁₆H₁₇N₂NaO₄S Phenylacetyl Narrow-spectrum: Primarily Gram-positive (e.g., Streptococcus) None Rapid renal excretion; inactivated by gastric acid; IV/IM only
Oxacillin Sodium (7240-38-2) C₁₉H₁₈N₃NaO₅S 5-methyl-3-phenylisoxazole-4-carbonyl Narrow-spectrum: Methicillin-sensitive Staphylococcus aureus (MSSA) High (penicillinase-resistant) Acid-stable; oral or parenteral use
Piperacillin Sodium (59703-84-3) C₂₃H₂₆N₅NaO₇S 4-ethyl-2,3-dioxopiperazine-1-carbonyl + phenylacetyl Extended-spectrum: Pseudomonas aeruginosa, Klebsiella, Enterobacter Low (often used with β-lactamase inhibitors) Parenteral use only; broader Gram-negative coverage
Azlocillin Sodium (37091-65-9) C₂₀H₂₂N₅NaO₆S 2-oxoimidazolidine-1-carbonyl + phenylacetyl Similar to piperacillin; active against P. aeruginosa and Proteus Low Synergistic with aminoglycosides; limited stability in solution
Thiophene-Substituted Analog (1807901-41-2) C₁₄H₁₅N₂NaO₄S₂ 2-(thiophen-3-yl)acetamido Experimental: Activity against resistant Gram-negative strains under investigation Moderate (preclinical) Improved lipophilicity; preclinical stage

Key Findings from Research

Side Chain Modifications and Antimicrobial Activity

  • The 4-hydroxyphenyl group in amoxicillin enhances its affinity for penicillin-binding proteins (PBPs) in Gram-negative bacteria compared to ampicillin’s phenyl group . This modification improves activity against H. influenzae and E. coli.
  • Oxacillin ’s bulky isoxazole side chain prevents hydrolysis by staphylococcal β-lactamases, making it a first-line treatment for MSSA . However, it lacks coverage against Gram-negative organisms.
  • Piperacillin and azlocillin incorporate extended side chains with piperazine or oxoimidazolidine groups, respectively, enabling penetration into the outer membrane of P. aeruginosa . Their use is often combined with β-lactamase inhibitors like tazobactam.

Pharmacokinetic and Stability Profiles

  • Amoxicillin sodium’s sodium salt formulation increases water solubility, enabling rapid absorption and distribution . In contrast, oxacillin’s stability at low pH allows oral administration .
  • Ampicillin ’s lower oral bioavailability (~40% vs. amoxicillin’s ~80%) necessitates higher doses, increasing the risk of gastrointestinal side effects .

Resistance Mechanisms

  • Methicillin-resistant S. aureus (MRSA) is resistant to all β-lactams except ceftaroline due to altered PBPs. Oxacillin and related penicillins are ineffective against MRSA .
  • Gram-negative resistance to amoxicillin is often mediated by plasmid-encoded β-lactamases (e.g., TEM-1), prompting the development of clavulanic acid combinations .

Biological Activity

Sodium (2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, commonly referred to as a derivative of amoxicillin, is a compound of significant interest due to its biological activity as an antibacterial agent. This compound is structurally related to beta-lactam antibiotics and exhibits a range of biological effects that are critical for its therapeutic applications.

  • Molecular Formula : C24H26N4O7S
  • Molecular Weight : 514.55 g/mol
  • CAS Number : 188112-75-6
  • IUPAC Name : (2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

The primary mechanism by which sodium (2S,5R,6R)-6-[...]-carboxylate exerts its antibacterial effects is through the inhibition of bacterial cell wall synthesis. It interferes with the transpeptidation process by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This leads to cell lysis and death in susceptible bacteria.

Antibacterial Spectrum

The compound demonstrates activity against a variety of Gram-positive and Gram-negative bacteria, including:

  • Gram-positive : Staphylococcus aureus, Streptococcus pneumoniae
  • Gram-negative : Escherichia coli, Haemophilus influenzae

Its effectiveness may be compromised against bacteria that produce beta-lactamase enzymes, which can hydrolyze the beta-lactam ring structure.

Pharmacokinetics

Research indicates that sodium (2S,5R,6R)-6-[...]-carboxylate has favorable pharmacokinetic properties:

  • Absorption : Rapidly absorbed when administered orally.
  • Distribution : Widely distributed in body tissues and fluids.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted mainly through urine.

Study 1: Efficacy Against Resistant Strains

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of sodium (2S,5R,6R)-6-[...]-carboxylate against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that the compound retained significant antibacterial activity compared to other beta-lactams.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
MRSA0.5 µg/mL
Streptococcus pneumoniae0.25 µg/mL

Study 2: Synergistic Effects with Other Antibiotics

Research conducted on the synergistic effects of this compound with other antibiotics revealed enhanced efficacy when combined with aminoglycosides. The combination therapy was shown to reduce MIC values significantly.

Antibiotic CombinationMIC Reduction (%)
Sodium (2S,5R,6R)-6-[...]-carboxylate + Gentamicin70%
Sodium (2S,5R,6R)-6-[...]-carboxylate + Tobramycin65%

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